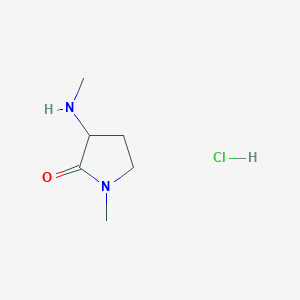
(1-(2-Ethoxyethyl)pyrrolidin-3-yl)methanol
Übersicht
Beschreibung
1-(2-Ethoxyethyl)pyrrolidin-3-yl)methanol, also known as 1-(2-ethoxyethyl)pyrrolidine (1-EEPM), is a synthetic compound that has been studied for its potential applications in various scientific research areas. 1-EEPM has been found to possess a variety of biochemical and physiological effects, including modulation of the activity of certain enzymes, as well as the ability to interact with certain proteins and lipids.
Wissenschaftliche Forschungsanwendungen
Photocatalysis in Environmental Science
(1-(2-Ethoxyethyl)pyrrolidin-3-yl)methanol: may be utilized in the synthesis of nanocomposites for photocatalytic applications. These nanocomposites, when combined with titanium dioxide (TiO2), can enhance photocatalytic degradation processes, crucial for environmental cleanup efforts .
Medicine: Porphyrin Production
In medical research, this compound could play a role in the biocatalytic production of porphyrins. Porphyrins have wide-ranging applications, including photodynamic therapy for cancer and treatment of bacterial infections. The compound could be involved in the synthesis or stabilization of these bioactive molecules .
Materials Science: Heterocyclic Building Blocks
In materials science, (1-(2-Ethoxyethyl)pyrrolidin-3-yl)methanol is a potential candidate for creating heterocyclic building blocks. These blocks are fundamental in developing new materials with specific electrical, optical, or mechanical properties .
Analytical Chemistry: Chromatography
This compound might be used as a standard or a reagent in chromatographic methods to analyze or separate complex mixtures, which is a critical process in analytical chemistry .
Pharmacology: Drug Development
(1-(2-Ethoxyethyl)pyrrolidin-3-yl)methanol: could be involved in the synthesis of pharmacologically active molecules. Its structure suggests potential utility in the development of novel therapeutic agents through network pharmacology and molecular docking techniques .
Biochemistry: Luminescent Probes
The compound could be synthesized into luminescent radicals, which have promising applications in biochemistry, particularly as probes for imaging and diagnostics due to their unique luminescent properties .
Agriculture: Bioinoculants
In agriculture, this compound might be used in the formulation of bioinoculants. These are preparations of beneficial microorganisms that can enhance plant growth and soil health, contributing to sustainable agricultural practices .
Food Industry: Flavor and Fragrance Agents
Lastly, in the food industry, derivatives of (1-(2-Ethoxyethyl)pyrrolidin-3-yl)methanol could be employed as flavoring agents or in the synthesis of compounds that contribute to the aroma profile of food products .
Eigenschaften
IUPAC Name |
[1-(2-ethoxyethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-12-6-5-10-4-3-9(7-10)8-11/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTYRWRXSCBXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Ethoxyethyl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(ethylamino)ethyl]cyclobutanamine](/img/structure/B1488676.png)

![1-(4-chlorophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1488678.png)





![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)